

# Fomivirsen: A Technical Guide to the First FDA-Approved Antisense Oligonucleotide Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fomivirsen, marketed under the trade name **Vitravene**, holds a significant place in the history of nucleic acid therapeutics as the first antisense oligonucleotide (ASO) to receive approval from the U.S. Food and Drug Administration (FDA) in 1998.[1] Developed for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS, Fomivirsen demonstrated the therapeutic potential of antisense technology.[1][2] This technical guide provides an indepth overview of the core structural and functional aspects of Fomivirsen, including its chemical composition, mechanism of action, quantitative data, and detailed experimental protocols relevant to its characterization.

## **Core Structure and Chemical Composition**

Fomivirsen is a 21-base synthetic phosphorothioate oligodeoxynucleotide.[1][3] Its specific sequence is designed to be complementary to a critical messenger RNA (mRNA) sequence within the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[2][4]

Sequence: 5'-GCG TTT GCT CTT CTT GCG-3'[1][3]

The key chemical modification in Fomivirsen is the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone, creating a phosphorothioate linkage.[5] This



modification is crucial for its therapeutic efficacy, as it confers resistance to degradation by cellular nucleases, thereby increasing its stability and half-life within the eye.[3][5]

| Property            | Description                                                      | Reference |
|---------------------|------------------------------------------------------------------|-----------|
| Drug Name           | Fomivirsen (Vitravene)                                           | [1]       |
| Chemical Class      | Antisense Oligonucleotide                                        | [2]       |
| Sequence            | 5'-GCG TTT GCT CTT CTT<br>CTT GCG-3'                             | [1][3]    |
| Length              | 21 nucleotides                                                   | [1][3]    |
| Backbone Chemistry  | Phosphorothioate                                                 | [3][5]    |
| Molecular Formula   | C204H263N63O114P20S20                                            | [6]       |
| Molecular Weight    | 6682.40 g/mol                                                    | [6]       |
| Target              | mRNA of the major immediate-<br>early region 2 (IE2) of HCMV     | [2][4]    |
| Mechanism of Action | Inhibition of viral protein synthesis via an antisense mechanism | [2][7]    |

## **Mechanism of Action**

Fomivirsen operates through a sequence-specific antisense mechanism to inhibit the replication of HCMV.[2][7] The oligonucleotide binds to the complementary sequence on the mRNA transcribed from the UL123 gene, which encodes the IE2 protein.[3] This binding event prevents the translation of the IE2 protein, which is a key regulator of viral gene expression and is essential for the production of infectious CMV particles.[2] The formation of the FomivirsenmRNA duplex can lead to the degradation of the target mRNA by RNase H, an endogenous enzyme that recognizes RNA:DNA hybrids.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. glenresearch.com [glenresearch.com]
- 2. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fomivirsen PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fomivirsen: A Technical Guide to the First FDA-Approved Antisense Oligonucleotide Therapeutic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832266#fomivirsen-antisenseoligonucleotide-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com